Methyl 4-bromo-2-hydroxy-6-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-hydroxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVTEPRZKJOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Mechanistic Organic Chemistry As a Chemical Probe
The use of Methyl 4-bromo-2-hydroxy-6-methylbenzoate as a specific chemical probe to elucidate reaction mechanisms is not extensively documented in the available scientific literature. However, the study of brominated aromatic compounds, in general, provides valuable insights into reaction kinetics, substituent effects, and the nature of reactive intermediates. The electronic and steric environment of the bromine atom in this particular molecule, influenced by the ortho-hydroxyl and para-methyl groups, could potentially be used to probe the subtleties of various organic reactions.
Table 2: Potential Mechanistic Studies Utilizing this compound as a Probe
| Reaction Type | Mechanistic Aspect to Probe | Potential Data to be Gathered |
| Nucleophilic Aromatic Substitution | Influence of ortho-hydroxyl and para-methyl groups on reaction rate and regioselectivity. | Kinetic data, product distribution analysis. |
| Oxidative Addition in Cross-Coupling | Effect of steric hindrance and electronic donation on the rate-determining step. | Reaction profiling, computational modeling. |
| Halogen Bonding Interactions | Ability of the bromine atom to act as a halogen bond donor. | Spectroscopic analysis (NMR, X-ray crystallography). |
Note: This table outlines hypothetical applications based on the structure of the compound and general principles of physical organic chemistry.
Chemical Reactivity and Transformation Pathways of Methyl 4 Bromo 2 Hydroxy 6 Methylbenzoate
Reactivity of the Aryl Bromide Moiety in Nucleophilic and Organometallic Reactions
The carbon-bromine bond on the aromatic ring is a key site for a variety of chemical transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to a good leaving group, such as a halide. wikipedia.org In the case of methyl 4-bromo-2-hydroxy-6-methylbenzoate, the potential for SNAr is low under standard conditions.
The substituents on the ring have competing electronic effects. The methyl ester group (-COOCH₃) is moderately electron-withdrawing, which does activate the ring toward nucleophilic attack. However, the phenolic hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating. The strong electron-donating nature of the hydroxyl group, in particular, increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. nih.gov Consequently, the SNAr mechanism is generally unfavorable for this substrate, which would likely require harsh reaction conditions or the use of a benzyne-mediated pathway with exceptionally strong bases to proceed. msu.edu
Role in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The aryl bromide functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. The C-Br bond is readily susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. For a sterically hindered substrate like this compound, which has substituents ortho to the reaction site, the choice of ligand on the palladium catalyst is crucial to achieve high yields. organic-chemistry.orgacs.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps. organic-chemistry.org The reaction is highly versatile, tolerating a wide range of functional groups.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and a copper(I) salt. nih.gov The reaction proceeds under mild conditions and is instrumental in the synthesis of aryl alkynes. organic-chemistry.org The steric hindrance from the ortho-methyl group can influence reaction rates, potentially requiring higher catalyst loadings or more robust ligands to achieve efficient coupling. acs.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It provides a direct route to synthesize arylamines from aryl halides. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency, especially with substrates bearing multiple functional groups.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Typical Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA |
| Buchwald-Hartwig | Amine (R₂NH) | Aryl-Nitrogen | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos) | NaOtBu, K₂CO₃, Cs₂CO₃ |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can participate in a range of reactions, including acid-base chemistry and derivatization.
Acidity and Deprotonation Pathways
Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. sips.org.in The acidity of the hydroxyl group in this compound is influenced by the other substituents on the ring.
Electron-withdrawing groups (like the bromo and methyl ester substituents) increase acidity by stabilizing the negative charge of the phenoxide ion.
Electron-donating groups (like the methyl substituent) decrease acidity by destabilizing the phenoxide ion. sips.org.in
The pKa of phenol (B47542) itself is approximately 10.0. For substituted phenols, this value can change significantly. For instance, the pKa of o-methylphenol is 10.3, while that of o-chlorophenol is 8.6. sips.org.in Given the combined electronic effects in this compound, its pKa is expected to be lower than that of phenol, making it a moderately acidic compound.
Deprotonation is readily achieved using a variety of bases, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to form the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile and serves as a key intermediate for the synthesis of derivatives.
Formation of Ethers, Esters, and Other Derivatives
The nucleophilic phenoxide generated from deprotonation can be used to form a variety of important derivatives.
Ether Formation: The Williamson ether synthesis is a classic method for preparing ethers. masterorganicchemistry.com It involves the reaction of the phenoxide ion with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. francis-press.comorganic-chemistry.org Given the steric hindrance around the hydroxyl group from the adjacent methyl and ester groups, harsher conditions or more reactive alkylating agents like dimethyl sulfate (B86663) might be necessary to achieve high yields. nih.govacs.org
Ester Formation: The phenolic hydroxyl group can be acylated to form esters. libretexts.org This is typically accomplished by reacting the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. khanacademy.orgrsc.org This reaction is generally efficient and provides a route to phenolic esters, which are valuable in various fields.
| Derivative Type | Reaction Name | Reagent | Product Functional Group |
|---|---|---|---|
| Ether | Williamson Ether Synthesis | Alkyl Halide (R-X) + Base | Aryl Ether (Ar-O-R) |
| Ester | Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) + Base | Phenolic Ester (Ar-O-COR) |
Oxidation Reactions
Phenols, particularly those with electron-donating groups, are susceptible to oxidation. The oxidation of sterically hindered phenols can lead to the formation of phenoxy radicals as intermediates. acs.orgacs.org These radicals can then couple or react further to form various products, including quinones or quinone methides. researchgate.net
The presence of the electron-donating methyl and hydroxyl groups makes the aromatic ring of this compound electron-rich and thus prone to oxidation. nih.gov However, the reaction can be complex and may lead to a mixture of products or polymerization, depending on the oxidant and reaction conditions. Common oxidizing agents for phenols include Fremy's salt, chromic acid, or hydrogen peroxide systems. mdpi.com The specific outcome of the oxidation of this particular substrate would depend heavily on the chosen reagent and the control of the reaction parameters.
Reactivity of the Methyl Ester Functionality
The methyl ester group (-COOCH₃) in this compound is a key site for chemical transformations. Its reactivity is primarily centered around nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃).
The conversion of the methyl ester to the corresponding carboxylic acid, 4-bromo-2-hydroxy-6-methylbenzoic acid, can be achieved through both acidic and basic hydrolysis.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the reaction is typically driven to completion by using a large excess of water.
Mechanism of Acid-Catalyzed Hydrolysis
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₂SO₄, HCl).
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group.
Elimination: The protonated methoxy group leaves as methanol (B129727), and the carbonyl group is reformed by deprotonation.
Basic Hydrolysis (Saponification):
Basic hydrolysis is an irreversible process that involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. This reaction, also known as saponification, results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. A similar compound, methyl 4-bromo-3-(methoxymethoxy) benzoate (B1203000), has been hydrolyzed using aqueous potassium hydroxide. nih.gov
Mechanism of Basic Hydrolysis
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The methoxide (B1231860) ion is eliminated as the leaving group.
Deprotonation: The newly formed carboxylic acid is deprotonated by the methoxide ion to form the carboxylate salt and methanol.
Protonation: An acid workup is required to protonate the carboxylate salt to yield the final carboxylic acid.
Table 1: Comparison of Hydrolysis Methods
| Feature | Acid-Catalyzed Hydrolysis | Basic Hydrolysis (Saponification) |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Mechanism | Nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Intermediate | Protonated ester | Tetrahedral intermediate |
| Reversibility | Reversible | Irreversible |
| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
| Workup | Simple extraction | Acidification required |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester (4-bromo-2-hydroxy-6-methylbenzoate with R' as the ester group) and methanol. ucla.edumasterorganicchemistry.com
This reaction is an equilibrium process. To favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com Both acid-catalyzed (e.g., using sulfuric acid) and base-catalyzed (e.g., using sodium alkoxide) methods are effective. ucla.edumasterorganicchemistry.com The choice of catalyst can depend on the presence of other functional groups in the molecule. Given the phenolic hydroxyl group in the target molecule, base-catalyzed transesterification would require careful consideration to avoid deprotonation of the phenol.
The methyl ester functionality can be reduced to a primary alcohol, yielding (4-bromo-2-hydroxy-6-methylphenyl)methanol. This transformation requires strong reducing agents as esters are less reactive towards reduction than aldehydes or ketones.
Commonly used reducing agents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. wikipedia.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can reduce aromatic esters, often under specific conditions such as high temperatures or with the addition of activating agents like lithium chloride (LiCl). epa.govresearchgate.net For instance, aromatic esters can be reduced with NaBH₄ in refluxing diglyme. epa.gov A sodium borohydride-THF-methanol system has also been shown to be effective for the reduction of aromatic methyl esters. ias.ac.in
Table 2: Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Typical Conditions | Reactivity | Selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) | High | Low (reduces many functional groups) |
| Sodium Borohydride (NaBH₄) | Refluxing THF with methanol; High temp in diglyme | Moderate | Higher (more selective for carbonyls) |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with four different groups, each influencing the ring's reactivity towards electrophilic aromatic substitution (EAS) and the position of the incoming electrophile. The available positions for substitution are C3 and C5.
The directing effect of a substituent is its ability to influence the position of substitution for an incoming electrophile. Substituents are broadly classified as activating or deactivating, and as ortho-, para- or meta-directing. libretexts.orgstudymind.co.uk
-OH (Hydroxyl): The hydroxyl group is a strongly activating, ortho-, para-director. libretexts.orgquora.com It donates electron density to the ring through resonance, significantly increasing the ring's nucleophilicity, particularly at the positions ortho and para to it.
-CH₃ (Methyl): The methyl group is an activating, ortho-, para-director. libretexts.org It donates electron density to the ring through an inductive effect.
-Br (Bromo): Halogens like bromine are deactivating yet ortho-, para-directing. libretexts.org They are electron-withdrawing through induction, which deactivates the ring, but they can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions.
-COOCH₃ (Methyl Ester): The methyl ester group is a deactivating, meta-director. fiveable.me It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing them to the meta position.
Table 3: Summary of Substituent Effects
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -COOCH₃ | C1 | Deactivating | Meta |
| -OH | C2 | Strongly Activating | Ortho, Para |
| -Br | C4 | Deactivating | Ortho, Para |
| -CH₃ | C6 | Activating | Ortho, Para |
In a polysubstituted benzene ring, the position of further substitution is determined by the combined effects of all substituents. msu.edu For this compound, the directing influences of the substituents are as follows:
The -OH group at C2 directs ortho to C3 and para to C5.
The -CH₃ group at C6 directs ortho to C5 and para to C3.
The -Br group at C4 directs ortho to C3 and C5.
The -COOCH₃ group at C1 directs meta to C3 and C5.
Remarkably, all four substituents direct incoming electrophiles to the same two available positions: C3 and C5. Therefore, the regioselectivity will be determined by the relative strengths of their activating and deactivating effects, as well as steric hindrance.
The hydroxyl group is the most powerful activating group present. libretexts.org Its strong electron-donating resonance effect will significantly increase the electron density at its ortho (C3) and para (C5) positions, making them the most likely sites for electrophilic attack. The methyl group, another activator, also reinforces this by directing to the same positions. Although the bromo and methyl ester groups are deactivating, their directing effects converge on C3 and C5.
The final outcome will likely be a mixture of 3-substituted and 5-substituted products. The precise ratio would depend on the specific electrophile and reaction conditions. Steric hindrance from the adjacent methyl group at C6 might slightly disfavor substitution at C5 compared to C3. However, the powerful activating effect of the hydroxyl group is expected to be the dominant factor in determining the regioselectivity of electrophilic aromatic substitution on this molecule.
Mechanistic Investigations of Key Reactions Involving this compound
The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the hydroxyl group, the bromo substituent, and the methyl ester attached to the aromatic ring. Mechanistic investigations into the reactions of this and structurally similar compounds reveal several potential transformation pathways, primarily involving the hydroxyl and bomo moieties.
One significant reaction pathway for the hydroxyl group is etherification . A common strategy to modify the phenolic hydroxyl group is its conversion to an ether, often as a protecting group in a multi-step synthesis. For instance, the synthesis of the related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, involves the reaction of methyl 4-bromo-2-hydroxy-benzoate with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov
The probable mechanism for this etherification is a Williamson ether synthesis. The base, DIPEA, deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether in an SN2 reaction to form the corresponding methoxymethyl (MOM) ether and diisopropylethylammonium chloride.
A second major area of reactivity centers on the carbon-bromine bond , which can participate in various palladium-catalyzed cross-coupling reactions. While direct mechanistic studies on this compound are not extensively documented, the behavior of analogous aryl bromides, such as methyl 4-bromo-2-methylbenzoate, in Suzuki coupling reactions provides insight into a likely mechanistic pathway. google.com
The catalytic cycle of a Suzuki coupling reaction involving an aryl bromide typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with a boronic acid or its ester in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. The specific ligands on the palladium catalyst and the reaction conditions can significantly influence the efficiency of each step in this cycle.
Below is a table summarizing the reaction conditions for transformations involving compounds structurally related to this compound, which are indicative of the types of reactions and mechanisms the target compound could undergo.
| Reaction Type | Reactant | Reagents | Product | Reference |
| Etherification | Methyl 4-bromo-2-hydroxy-benzoate | Chloromethyl methyl ether, N,N-diisopropylethylamine, Dichloromethane (B109758) | Methyl 4-bromo-2-(methoxymethoxy)benzoate | nih.gov |
| Suzuki Coupling | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate or vinylboronic acid, Pd(dppf)Cl₂, Sodium carbonate, Tetrahydrofuran/Water | Methyl 4-vinyl-2-methylbenzoate | google.com |
For example, in a potential nitration reaction, the incoming nitro group would be expected to substitute at the positions ortho or para to the hydroxyl group. However, one ortho position is already substituted with a methyl group, and the para position is occupied by the bromo group. Therefore, substitution would most likely occur at the remaining ortho position to the hydroxyl group. The mechanism would involve the generation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, followed by electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex). Subsequent deprotonation would restore the aromaticity of the ring.
While direct experimental data on the mechanistic intricacies of these reactions specifically for this compound is limited in publicly available literature, the established principles of organic chemistry and the documented reactivity of similar compounds provide a solid foundation for understanding its chemical behavior and predicting its transformation pathways.
Theoretical and Computational Chemistry Studies on Methyl 4 Bromo 2 Hydroxy 6 Methylbenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.
For Methyl 4-bromo-2-hydroxy-6-methylbenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ester groups, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be distributed over the carbonyl group of the ester and the aromatic ring, representing the most favorable regions for nucleophilic attack. While specific calculations for this molecule are not available in the cited literature, a representative table for such findings is presented below.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available in published literature |
| ELUMO | Data not available in published literature |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
In an MEP map of this compound, distinct reactive sites would be visible. The most negative potential (red) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The most positive potential (blue) would likely be located on the hydrogen atom of the hydroxyl group, indicating its acidity and potential to act as a hydrogen bond donor. The aromatic protons and the methyl group hydrogens would also exhibit some positive potential.
Atomic Charge Distribution and Bond Order Analysis
Analysis of atomic charges (like Mulliken or Natural Bond Orbital charges) quantifies the electron distribution among the atoms in a molecule, offering insights into its polarity and electrostatic interactions. nih.gov Bond order analysis complements this by providing information about the nature and strength of the chemical bonds.
For this compound, such an analysis would quantify the electron-withdrawing effects of the bromine atom and the ester's carbonyl group, as well as the electron-donating effects of the hydroxyl and methyl groups. This would reveal the partial positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack, and the partial negative charges on the oxygen atoms. The analysis would also confirm the aromatic character of the benzene (B151609) ring through its C-C bond orders, which are intermediate between single and double bonds.
Table 2: Calculated Atomic Charges for Selected Atoms
| Atom | Charge (a.u.) |
|---|---|
| Carbonyl Carbon (C=O) | Data not available in published literature |
| Carbonyl Oxygen (C=O) | Data not available in published literature |
| Hydroxyl Oxygen (-OH) | Data not available in published literature |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the energy landscape, including the relative stabilities of different conformers and the energy barriers separating them, is crucial for predicting the molecule's preferred three-dimensional structure.
Rotational Barriers and Stable Conformers of the Ester and Hydroxyl Groups
The flexibility of this compound is primarily determined by the rotation around the C-O bonds of the ester and hydroxyl functional groups. The rotation of the ester group relative to the aromatic ring can lead to different conformers, often designated as s-Z or s-E. msu.edu Similarly, the orientation of the hydroxyl group's hydrogen atom is critical.
A key structural feature for this molecule would be the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group (at position 2) and the carbonyl oxygen of the ester group (at position 1). This interaction would significantly stabilize a specific planar conformer, making it the most likely ground-state geometry and creating a substantial rotational barrier that must be overcome to break this bond. Computational studies would quantify the energy of this hydrogen bond and the relative energies of other less stable conformers where this bond is absent.
Table 3: Calculated Conformational Energy Data
| Conformer Description | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Intramolecular H-bonded (planar) | Data not available in published literature | Data not available in published literature |
| Non-H-bonded (ester rotated) | Data not available in published literature | Data not available in published literature |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method for modeling chemical reactions. semanticscholar.orgbcrec.id By calculating the potential energy surface, DFT can be used to map out entire reaction pathways, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn The energy of the transition state determines the activation energy, which is the primary factor controlling the reaction rate.
For this compound, DFT studies could be applied to investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack at the ester carbonyl, or reactions involving the hydroxyl group. For instance, a study could model the mechanism of ester hydrolysis, calculating the activation energies for both acid-catalyzed and base-catalyzed pathways to predict which would be more favorable. These calculations would provide a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone. The M06-2X functional is an example of a functional often recommended for applications involving main-group thermochemistry and kinetics. researchgate.net
Table 4: Hypothetical DFT-Calculated Activation Energies for a Reaction Step
| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Nucleophilic acyl substitution | TS1 | Data not available in published literature |
Elucidation of Reaction Mechanisms and Kinetic Parameters
Currently, there are no specific studies in the reviewed literature that elucidate the reaction mechanisms and kinetic parameters of this compound through computational methods.
Theoretical investigations in this area would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the potential energy surface of reactions involving this molecule. Such studies would aim to:
Identify Transition States: Determine the geometry and energy of transition states for various potential reaction pathways.
Calculate Activation Energies: Compute the energy barriers for these reactions, providing insight into reaction rates.
Determine Reaction Coordinates: Map out the lowest energy path from reactants to products.
Predict Kinetic Parameters: Use computational data to estimate rate constants and other kinetic parameters, which could then be compared with experimental data if available.
A hypothetical data table for such a study might look like this:
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
| Example Reaction A | B3LYP/6-31G(d) | Data not available | Data not available |
| Example Reaction B | MP2/cc-pVTZ | Data not available | Data not available |
This table is illustrative of the type of data that would be generated from such research; no actual data has been found for this compound.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data
No computational studies predicting the spectroscopic properties of this compound were identified.
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. The common approaches include:
NMR Spectroscopy: Calculating chemical shifts (¹H and ¹³C) and coupling constants using methods like GIAO (Gauge-Including Atomic Orbital).
IR Spectroscopy: Computing vibrational frequencies and intensities to predict the infrared spectrum. These calculated frequencies are often scaled to better match experimental results.
UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.
A comparison of predicted and experimental data would be presented as follows:
Table: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Data not available | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available | Data not available |
| IR | Vibrational Frequency (cm⁻¹) | Data not available | Data not available |
This table is for illustrative purposes only, as no specific computational or comprehensive experimental spectroscopic data for this compound was found in the literature reviewed.
Quantitative Structure-Activity Relationships (QSAR) and Property Prediction (excluding biological activity, dosage, safety)
There is a lack of specific QSAR models or property prediction studies for this compound in the available literature.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. For a compound like this compound, a QSAR study would involve:
Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, topological) for a set of related benzoate (B1203000) derivatives.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a model that correlates these descriptors with a specific property (e.g., solubility, melting point).
Model Validation: Testing the predictive power of the model using internal and external validation techniques.
An example of a QSAR model for a physical property might be represented by an equation and a data table:
Hypothetical QSAR Equation: Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Table: Descriptors and Predicted Properties for a Series of Benzoates
| Compound | Descriptor 1 | Descriptor 2 | Predicted Property | Experimental Property |
|---|---|---|---|---|
| Compound A | Value | Value | Data not available | Data not available |
| Compound B | Value | Value | Data not available | Data not available |
This representation is a template for how QSAR data would be presented; no such study was found for the target compound.
Future Research Directions and Unexplored Avenues for Methyl 4 Bromo 2 Hydroxy 6 Methylbenzoate
Development of Novel and Highly Efficient Catalytic Synthetic Routes
The synthesis of polysubstituted benzenes often requires multi-step sequences that can be inefficient and generate significant waste. youtube.comlibretexts.org Future research should focus on developing novel catalytic strategies for the synthesis of Methyl 4-bromo-2-hydroxy-6-methylbenzoate that are more atom-economical and environmentally benign.
Exploring photoredox catalysis could also offer mild and efficient pathways for the synthesis and functionalization of this compound. nih.gov Visible-light-driven reactions often proceed under gentle conditions and exhibit high functional group tolerance, making them an attractive alternative to traditional methods that may require harsh conditions. nih.gov
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Transition-Metal Catalysis (e.g., Palladium) | High efficiency, selectivity, late-stage functionalization capability. rsc.orgresearchgate.net | Catalyst cost, removal of metal residues, ligand design for specific regioselectivity. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of sustainable energy source (light). nih.gov | Substrate scope limitations, development of efficient and robust photocatalysts. |
| Acid/Base Catalysis (e.g., Zeolites) | Use of solid, reusable catalysts, potential for shape-selectivity. researchgate.net | Often requires higher temperatures, potential for side reactions. |
Exploration of Underutilized Reactivity Profiles and Selectivity Control
The reactivity of this compound is governed by the electronic and steric effects of its substituents. youtube.comfiveable.me The hydroxyl and methyl groups are activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing. fiveable.me This complex interplay of directing effects presents both challenges and opportunities for selective functionalization.
Future research should focus on exploiting these inherent properties to explore underutilized reactivity. For example, the bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbon-based substituents at the C4 position. A systematic study of various catalytic systems could optimize conditions for these transformations.
Furthermore, the directing ability of the hydroxyl group could be harnessed for selective ortho-functionalization. While one ortho position is sterically hindered by the methyl group, the other remains accessible for electrophilic aromatic substitution. msu.edu Controlling the regioselectivity of such reactions is a significant challenge in the synthesis of polysubstituted aromatics. researchgate.net The use of shape-selective solid catalysts like zeolites or the application of ortho-lithiation strategies could provide pathways to selectively functionalize the C3 position, which would be difficult to achieve through standard electrophilic substitution. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby accelerating the discovery and design of new materials and synthetic routes. beilstein-journals.org For this compound, advanced computational modeling represents a significant and largely unexplored research avenue.
Quantum mechanics-based workflows can be developed to predict the regioselectivity of C-H functionalization reactions, taking into account the complex interplay of electronic and steric factors. beilstein-journals.org Such models could guide the rational design of experiments, saving time and resources. rsc.orgresearchgate.net For instance, machine learning algorithms trained on large datasets of aromatic functionalization reactions could predict the most likely site of reaction under various conditions with high accuracy. chemrxiv.orgchemrxiv.org
Beyond predicting reactivity, computational models can be used to design derivatives of this compound with tailored electronic and photophysical properties. By systematically modifying the substituents in silico, it is possible to screen for candidates with desired characteristics for applications in materials science, such as organic electronics. ijrar.org Thermochemical properties, which are crucial for understanding the stability and behavior of the compound, can also be accurately calculated using composite quantum chemical methods. researchgate.net
Table 2: Applications of Computational Modeling
| Modeling Technique | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity | Transition state energies, reaction barriers, site selectivity. beilstein-journals.org |
| Machine Learning (ML) / AI | Predictive Synthesis | Regioselectivity of C-H functionalization, reaction outcome prediction. rsc.orgchemrxiv.org |
| Quantum Chemistry (e.g., G3MP2, G4) | Thermochemistry & Material Design | Enthalpies of formation, electronic properties (HOMO/LUMO), spectral properties. researchgate.net |
Integration into Supramolecular Architectures and Self-Assembling Systems
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the formation of larger, organized structures. youtube.com Benzoic acid and its derivatives are known to form self-assembled structures through hydrogen bonding and aromatic interactions. figshare.comresearchgate.net this compound possesses key functional groups—a hydroxyl group and a methyl ester—capable of acting as hydrogen bond donors and acceptors, respectively. The aromatic ring can also participate in π-π stacking interactions.
This combination of features makes it a promising building block for the construction of novel supramolecular architectures. Future research could explore its ability to form liquid crystals, organogels, or other self-assembled materials. The interplay between hydrogen bonding and halogen bonding (involving the bromine atom) could lead to unique and highly ordered structures.
Furthermore, this compound could be incorporated as a ligand into metal-organic frameworks (MOFs) or other coordination polymers. The hydroxyl and ester functionalities provide potential coordination sites for metal ions, while the substituted aromatic ring can be used to tune the pore size and functionality of the resulting framework. Such materials could have applications in gas storage, separation, or catalysis. The study of its self-assembly behavior, both in solution and in the solid state, could reveal new principles for designing functional materials. sciengine.com
Contribution to Sustainable Chemical Processes and Circular Economy Principles
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry, aiming to reduce waste, minimize environmental impact, and use resources more efficiently. chemijournal.comresearchgate.net Future research on this compound should be guided by these principles.
This involves developing synthetic routes that utilize renewable feedstocks, employ green solvents, and are catalyzed by non-toxic, recyclable materials. nih.gov For example, phenolic compounds can be derived from lignin, a major component of biomass, which could serve as a sustainable starting point for synthesis. rsc.org
In the context of a circular economy, the lifecycle of the molecule and its derivatives should be considered. researchgate.netdkshdiscover.comalfalaval.us This means designing molecules that are either biodegradable or can be easily recovered and recycled after their intended use. kochmodular.com Research could focus on developing methods to deconstruct polymers or materials containing this structural unit, allowing the monomer to be recovered and reused. By integrating sustainability from the initial design phase, this compound can serve as a model compound for the development of specialty chemicals within a circular economic framework. cefic.org
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimized Condition (from ) |
|---|---|
| Brominating Agent | N-bromosuccinimide (NBS) in DMF |
| Catalyst | FeCl₃ (0.1 equiv.) |
| Reaction Temperature | 25°C (ambient) |
| Yield | 72–78% after purification |
What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Key steps include:
- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure Refinement: Employ SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation: Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .
Critical Note: Hydrogen bonding between hydroxyl and ester groups may introduce torsional strain; use Hirshfeld surface analysis to quantify intermolecular interactions.
How can computational methods predict the electronic properties of this compound, and how do they compare to experimental data?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:
- HOMO-LUMO Gaps: Predict reactivity (e.g., nucleophilic attack at the bromine site).
- Electrostatic Potential Maps: Identify electron-deficient regions for functionalization.
Data Contradiction Analysis:
Discrepancies between computed and experimental UV-Vis spectra (e.g., λmax shifts) often arise from solvent effects or crystal packing forces. Address this by:
Including solvent models (e.g., PCM for methanol) in DFT .
Comparing solid-state (SCXRD) vs. solution-phase (NMR) conformers.
What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
- ¹H NMR Assignments: Use 2D COSY and HSQC to resolve overlapping peaks caused by aromatic protons and hydroxyl coupling.
- IR Stretching Modes: The ester carbonyl (C=O) stretch (~1720 cm⁻¹) may overlap with hydroxyl (O–H) bends. Differentiate via deuterium exchange (OH → OD) .
- Quantitative Validation: Compare experimental IR intensities with DFT-simulated spectra to confirm assignments.
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
- Storage: Keep in amber glass vials under nitrogen at –20°C to prevent hydrolysis.
How can researchers leverage structural analogs (e.g., methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate) to infer reactivity?
Methodological Answer:
Q. Table 2: Key Properties of Structural Analogs
| Compound | Melting Point (°C) | LogP (Predicted) |
|---|---|---|
| This compound | 98–102 | 2.81 |
| Methyl 4-acetamido-3-bromo-5-chloro-... | 145–148 | 1.63 |
What are the best practices for characterizing polymorphs or solvates of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
